Dinoxyline

Description

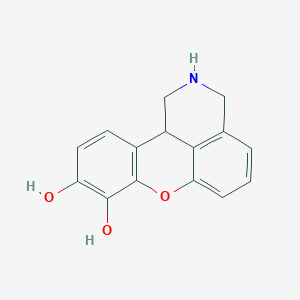

Structure

2D Structure

3D Structure

Properties

CAS No. |

757176-96-8 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

8-oxa-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-5,6-diol |

InChI |

InChI=1S/C15H13NO3/c17-11-5-4-9-10-7-16-6-8-2-1-3-12(13(8)10)19-15(9)14(11)18/h1-5,10,16-18H,6-7H2 |

InChI Key |

QOHSTVKJXZTEOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C3=C(C(=C(C=C3)O)O)OC4=CC=CC(=C24)CN1 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Dinoxyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoxyline is a potent synthetic compound that functions as a full agonist at all five dopamine receptor subtypes (D1-D5). Its primary mechanism of action involves the activation of these G-protein coupled receptors, initiating distinct downstream signaling cascades that modulate neuronal activity. This guide provides an in-depth exploration of this compound's molecular interactions and the resultant intracellular signaling pathways, supported by available quantitative data and detailed experimental methodologies.

Introduction

This compound is a valuable pharmacological tool for investigating the complexities of the dopaminergic system. Its ability to act as a full agonist across all dopamine receptor subtypes allows for the comprehensive study of dopamine-mediated signaling in various physiological and pathological contexts. This document outlines the core mechanisms through which this compound exerts its effects, focusing on its interaction with D1-like and D2-like receptor families and the subsequent modulation of key intracellular signaling pathways.

Interaction with Dopamine Receptors

This compound's primary molecular targets are the five dopamine receptor subtypes, which are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

D1-Like Receptor Agonism

Upon binding to D1-like receptors, this compound induces a conformational change that activates the associated Gs/olf G-protein. This activation initiates a signaling cascade that is central to the excitatory effects of dopamine in the central nervous system.

D2-Like Receptor Agonism

Conversely, when this compound binds to D2-like receptors, it activates the inhibitory Gi/o G-protein. This interaction leads to the suppression of specific intracellular signaling pathways, contributing to the modulatory role of dopamine.

Downstream Signaling Pathways

The activation of dopamine receptors by this compound triggers distinct downstream signaling pathways, leading to a cascade of intracellular events.

Adenylate Cyclase Pathway

The most well-characterized signaling pathway influenced by this compound is the adenylate cyclase cascade.

-

D1-Like Receptor-Mediated Activation: Activation of D1-like receptors by this compound stimulates adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2] PKA then phosphorylates various downstream targets, influencing gene expression and cellular function.[2]

-

D2-Like Receptor-Mediated Inhibition: In contrast, the activation of D2-like receptors by this compound inhibits adenylyl cyclase activity.[3] This leads to a decrease in intracellular cAMP levels and a reduction in PKA activity.

ERK Phosphorylation

This compound has also been demonstrated to influence the extracellular signal-regulated kinase (ERK) phosphorylation pathway. Activation of D2 receptors can lead to the phosphorylation and activation of MAPK/ERK. This signaling cascade is implicated in the regulation of gene expression and neuronal plasticity.

References

- 1. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

Dinoxyline: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoxyline, with the IUPAC name 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2-de]isoquinoline, is a potent, high-affinity full agonist at all five dopamine receptor subtypes (D1-D5).[1] Its unique pharmacological profile makes it a valuable tool for investigating dopaminergic neurotransmission and a potential scaffold for the development of novel therapeutics for dopamine-related disorders. This technical guide provides a detailed overview of the discovery, synthesis, and pharmacological characterization of this compound, including experimental protocols and key data presented for clarity and reproducibility.

Discovery and Design Rationale

This compound was rationally designed as a bioisostere of previously developed potent D1 dopamine receptor full agonists, dihydrexidine and dinapsoline.[2] The core design strategy involved retaining the essential pharmacophoric elements of the β-phenyldopamine scaffold—specifically the spatial orientation of the nitrogen, hydroxyl groups, and phenyl rings—while rigidifying the structure to enhance receptor affinity and efficacy.[2]

The key innovation in the design of this compound was the replacement of a carbon-based alkyl bridge, present in dihydrexidine and dinapsoline, with an ether linkage to tether the pharmacophoric elements.[2] This modification resulted in a novel chromeno-isoquinoline heterocyclic system. The strategic placement of the oxygen atom was critical to prevent intramolecular hydrogen bonding, thereby preserving the necessary interactions with transmembrane serine residues essential for dopamine receptor activation.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a general outline of the synthetic route based on published literature.

Experimental Protocol: Synthesis of this compound

Materials and Methods:

-

Starting Materials: 1,2-Dimethoxy-3-methoxymethoxybenzene

-

Reagents: n-butyllithium, N,N-dimethylformamide (DMF), 2-bromo-N,N-dimethylaniline, magnesium, 1,2-dibromoethane, paraformaldehyde, benzylamine, palladium on carbon (Pd/C), boron tribromide (BBr3).

-

Solvents: Tetrahydrofuran (THF), diethyl ether, methanol, dichloromethane (DCM).

Synthetic Steps:

-

Formylation of 1,2-Dimethoxy-3-methoxymethoxybenzene: The starting material is lithiated using n-butyllithium in THF and then quenched with DMF to introduce a formyl group.

-

Grignard Addition: A Grignard reagent is prepared from 2-bromo-N,N-dimethylaniline and magnesium in THF. This is then reacted with the formylated intermediate from step 1.

-

Reductive Amination and Cyclization: The product from the Grignard reaction is subjected to reductive amination with benzylamine, followed by an acid-catalyzed cyclization to form the isoquinoline core.

-

Ether Linkage Formation: An intramolecular ether linkage is formed through a nucleophilic aromatic substitution reaction.

-

N-Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation using Pd/C.

-

Demethylation: The methoxy and methoxymethoxy protecting groups are removed using a strong Lewis acid such as boron tribromide (BBr3) in DCM to yield the final product, this compound.

Purification: The final compound is purified by column chromatography on silica gel followed by recrystallization.

Characterization: The structure of this compound is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for this compound Synthesis

Caption: Synthetic pathway of this compound.

Pharmacological Characterization

This compound has been extensively characterized for its binding affinity and functional activity at all five dopamine receptor subtypes.

Dopamine Receptor Binding Affinity

The affinity of this compound for dopamine receptors is typically determined through radioligand competition binding assays.

Materials and Reagents:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtypes (D1, D2L, D3, D4.4, D5).

-

Radioligands:

-

D1, D5: [³H]-SCH23390

-

D2L, D3, D4.4: [³H]-Spiperone or [³H]-N-methylspiperone

-

-

Test Compound: this compound hydrochloride.

-

Non-specific Agent: A high concentration of an unlabeled antagonist (e.g., 10 µM Butaclamol or Haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Fluid and Counter.

Procedure:

-

Assay Plate Setup: The assay is performed in a 96-well plate format in triplicate.

-

Incubation: Cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound are incubated in the assay buffer. Separate wells are included for total binding (no competitor) and non-specific binding (with the non-specific agent).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters are washed with ice-cold assay buffer.

-

Radioactivity Counting: The filters are placed in scintillation vials with scintillation fluid, and radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

| Receptor Subtype | Ki (nM) |

| D1 | 7 |

| D2 | 6 |

| D3 | 5 |

| D4 | 43 |

Data compiled from published literature.[1]

Functional Activity at Dopamine Receptors

The functional activity of this compound as a dopamine receptor agonist is assessed by measuring its ability to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP).

Materials and Reagents:

-

Cells: HEK293 cells stably expressing the human D1 or D5 dopamine receptor.

-

Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Test Compound: this compound hydrochloride.

-

Lysis Buffer and cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Cells are seeded in 96-well plates and grown to near confluency.

-

Pre-incubation: The growth medium is replaced with assay medium, and the cells are pre-incubated.

-

Agonist Stimulation: Cells are treated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is determined using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.

| Receptor | Functional Assay | EC50 (nM) | Efficacy |

| D1 | cAMP Accumulation | 30 | Full Agonist |

Data from preliminary pharmacological evaluations.

Signaling Pathway of this compound at D1 and D2 Receptors

Caption: this compound's opposing effects on adenylyl cyclase.

Structure-Activity Relationships

The structure of this compound has been systematically modified to probe its interaction with dopamine receptors. N-alkylation of this compound with allyl or n-propyl groups resulted in a decrease in D2 receptor affinity, a finding that contrasts with observations for dihydrexidine and dinapsoline. This suggests that this compound may engage with different amino acid residues within the D2 receptor binding pocket compared to its structural predecessors.

Conclusion

This compound is a novel and potent full agonist at all dopamine receptor subtypes, born from a rational drug design approach. Its unique chemical structure, featuring an ether linkage to rigidify the pharmacophore, confers high affinity and efficacy. The detailed synthetic and pharmacological protocols provided in this guide are intended to facilitate further research into this important pharmacological tool and to aid in the development of new therapeutic agents targeting the dopaminergic system. The distinct structure-activity relationships of this compound compared to related compounds highlight its potential as a unique probe for understanding the intricacies of dopamine receptor function.

References

Dinoxyline: A Pan-Agonist for Dopamine Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoxyline is a potent synthetic full agonist targeting all five dopamine receptor subtypes (D1-D5). Developed as a research tool, its high affinity and efficacy across the entire dopamine receptor family make it a valuable pharmacological instrument for investigating dopamine-mediated signaling pathways. This document provides a comprehensive technical overview of this compound, including its binding affinity and functional efficacy, detailed experimental protocols for its characterization, and a description of the relevant dopamine receptor signaling pathways.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes within the central nervous system, including motor control, cognition, motivation, and reward.[1] These receptors are categorized into two main families: the D1-like receptors (D1 and D5) and the D2-like receptors (D2, D3, and D4). D1-like receptors are typically coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase activity, resulting in decreased cAMP levels. This compound, a synthetic compound, has emerged as a powerful tool for studying these receptors due to its pan-agonist activity, demonstrating full agonism at all five subtypes.[2] This guide aims to provide a detailed technical resource for researchers utilizing this compound in their investigations of the dopaminergic system.

Quantitative Pharmacological Data

The following tables summarize the reported binding affinities (Ki) and functional efficacies (EC50) of this compound for human dopamine receptors. It is important to note that values can vary between studies depending on the specific experimental conditions.

Table 1: this compound Binding Affinity (Ki) for Human Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| D1 | 7 |

| D2 | 6 |

| D3 | 5 |

| D4 | 43 |

| D5 | Data not available |

Table 2: this compound Functional Efficacy (EC50) for Human Dopamine Receptors

| Receptor Subtype | EC50 (nM) |

| D1 | 30 |

| D2 | Data not available |

| D3 | Data not available |

| D4 | Data not available |

| D5 | Data not available |

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for dopamine receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at human dopamine D1, D2, D3, D4, and D5 receptors through competitive radioligand binding assays.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.

-

Radioligands:

-

D1 & D5: [³H]-SCH23390

-

D2, D3 & D4: [³H]-Spiperone or [³H]-Raclopride

-

-

Test Compound: this compound

-

Non-specific Agent: 10 µM (+)-Butaclamol or Haloperidol

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Liquid scintillation counter

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific agent, and membrane preparation.

-

Competitive Binding: Assay buffer, radioligand, serial dilutions of this compound, and membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay for Dopamine Receptors

This protocol describes a method to determine the functional potency (EC50) of this compound at D1-like and D2-like dopamine receptors by measuring changes in intracellular cAMP levels.

Objective: To determine the EC50 value of this compound for stimulating (D1-like) or inhibiting (D2-like) adenylyl cyclase activity.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human dopamine receptor subtype of interest.

-

Test Compound: this compound

-

Forskolin (for D2-like receptors): To stimulate basal adenylyl cyclase activity.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Plate reader compatible with the chosen assay kit.

Procedure for D1-like Receptors (Gs-coupled):

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Assay:

-

Wash the cells with assay buffer.

-

Add serial dilutions of this compound to the wells, along with a PDE inhibitor.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression analysis.

-

Procedure for D2-like Receptors (Gi-coupled):

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Assay:

-

Wash the cells with assay buffer.

-

Add serial dilutions of this compound to the wells, along with a PDE inhibitor.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Caption: Workflow for a cAMP functional assay.

Synthesis of this compound

This compound is synthesized as an ether bioisostere of dinapsoline. The synthesis involves a multi-step process that can include Suzuki cross-coupling reactions, lithiations, enolate formation, ether syntheses, and isoquinoline syntheses and transformations. A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in full detail. Researchers interested in synthesizing this compound should refer to the primary literature on the synthesis of dinapsoline and its analogs for methodological guidance.

Signaling Pathways

This compound, as a pan-agonist, activates the signaling pathways of both D1-like and D2-like dopamine receptors.

D1-like Receptor Signaling

Upon binding of this compound to D1 or D5 receptors, the associated Gαs/olf protein is activated. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.

Caption: D1-like receptor signaling pathway.

D2-like Receptor Signaling

When this compound binds to D2, D3, or D4 receptors, the associated Gαi/o protein is activated. This has an inhibitory effect on adenylyl cyclase, leading to a decrease in the production of cAMP from ATP. The reduction in cAMP levels leads to decreased PKA activity and subsequent changes in the phosphorylation state of downstream targets, modulating cellular function.

Caption: D2-like receptor signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for the in-depth study of the dopaminergic system. Its pan-agonist profile allows for the simultaneous activation of all five dopamine receptor subtypes, providing a unique means to investigate the integrated effects of dopamine signaling. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research settings. Further studies are warranted to fully elucidate the functional efficacy of this compound at all D2-like receptors and to determine its binding affinity for the D5 receptor. A detailed, publicly available synthesis protocol would also be beneficial to the research community.

References

Physicochemical Properties of Dinoxyline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoxyline is a potent, synthetic full agonist of all five dopamine receptor subtypes (D1-D5), making it a critical tool in neuropharmacological research.[1] Its unique structure, an oxygen bioisostere of dinapsoline, confers high affinity across all dopamine receptors, with functional characteristics similar to endogenous dopamine.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and elucidates the key signaling pathways activated upon receptor binding. All quantitative data are summarized for clarity, and complex biological processes are visualized using detailed diagrams.

Core Physicochemical Properties

Identification and Structure

| Property | Value | Source |

| IUPAC Name | 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2-de]isoquinoline | [1][3] |

| Chemical Formula | C₁₅H₁₃NO₃ | |

| Molecular Weight | 255.27 g/mol | |

| Canonical SMILES | C1C2C3=C(C(=C(C=C3)O)O)OC4=CC=CC(=C24)CN1 | |

| InChI Key | QOHSTVKJXZTEOL-UHFFFAOYSA-N | |

| CAS Number | 757176-96-8 |

Predicted and Undetermined Physicochemical Properties

Quantitative experimental data for melting point, boiling point, pKa, and logP of this compound are not widely published. The following table presents these key properties and directs the reader to the detailed experimental protocols in Section 2 for their determination.

| Property | Value | Experimental Protocol |

| Melting Point | Not available | Section 2.1 |

| Boiling Point | Not available | Section 2.2 |

| pKa | Not available | Section 2.3 |

| logP | Not available | Section 2.4 |

Experimental Protocols

This section details the standard experimental methodologies for determining the fundamental physicochemical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from solid to liquid. For impure compounds, the melting point is typically lower and occurs over a broader range.

Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.

-

Purity Assessment: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. A broad range suggests the presence of impurities.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Determination of Boiling Point

Due to the complex heterocyclic structure and high molecular weight of this compound, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, vacuum distillation would be the method of choice.

Protocol: Vacuum Distillation

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump with a manometer.

-

Vacuum Application: The system is evacuated to a specific, low pressure.

-

Heating: The distillation flask is heated gently.

-

Observation: The temperature at which the liquid boils and the corresponding pressure are recorded.

-

Correction: The observed boiling point is then corrected to standard atmospheric pressure using a nomograph or appropriate formula.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule like this compound with ionizable functional groups (phenolic hydroxyls and a tertiary amine), the pKa values are critical for understanding its charge state at different pH values, which in turn affects its solubility and ability to cross biological membranes.

Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an inert salt like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection point(s) of the curve. This can be done by finding the pH at the half-equivalence point or by analyzing the derivative of the titration curve.

Experimental Workflow for pKa Determination

Caption: Workflow for determining the pKa of this compound via potentiometric titration.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter in drug development as it influences membrane permeability and plasma protein binding.

Protocol: HPLC Method

-

Mobile Phase Preparation: A series of mobile phases with varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.

-

Standard Selection: A set of standard compounds with known logP values is selected.

-

Chromatography: The standard compounds and this compound are individually injected into a reverse-phase HPLC system (e.g., with a C18 column) equilibrated with each mobile phase. The retention time for each compound is recorded.

-

Data Analysis: For each mobile phase, the logarithm of the capacity factor (log k') is calculated from the retention times. A calibration curve is generated by plotting the known logP values of the standards against their log k' values.

-

logP Calculation: The logP of this compound is determined by interpolating its log k' value onto the calibration curve.

Mechanism of Action and Signaling Pathways

This compound acts as a full agonist at all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The D1-like receptors (D1 and D5) are primarily coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase. The D2-like receptors (D2, D3, and D4) are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase.

D1-like Receptor Signaling Pathway

Activation of D1-like receptors by this compound initiates a stimulatory cascade.

-

Receptor Activation: this compound binds to the D1 receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs/olf protein.

-

Adenylyl Cyclase Activation: The activated Gαs/olf subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.

-

Downstream Phosphorylation: Activated PKA phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and proteins involved in synaptic plasticity like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

This compound-Induced D1 Receptor Signaling Pathway

Caption: Canonical signaling pathway following D1 receptor activation by this compound.

D2-like Receptor Signaling Pathway

Activation of D2-like receptors by this compound initiates an inhibitory cascade.

-

Receptor Activation: this compound binds to the D2 receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gi/o protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in cAMP production.

-

PKA Inactivation: The reduction in cAMP levels leads to decreased PKA activity.

-

Alternative Signaling: The βγ subunits of the Gi/o protein can also activate other signaling pathways, such as inwardly rectifying potassium channels (GIRKs) and phospholipase C (PLC), and can modulate the activity of voltage-gated calcium channels. D2 receptor activation has also been shown to inhibit the serine/threonine kinase Akt.

This compound-Induced D2 Receptor Signaling Pathway

Caption: Canonical signaling pathway following D2 receptor activation by this compound.

Conclusion

This compound's role as a pan-dopamine receptor agonist makes it an invaluable tool for dissecting the complexities of dopaminergic neurotransmission. While a complete physicochemical profile is not yet publicly available, the standardized experimental protocols outlined in this guide provide a clear pathway for researchers to characterize this important molecule fully. Furthermore, the detailed elucidation of its downstream signaling pathways offers a solid foundation for designing experiments to probe its effects on cellular function and, ultimately, its potential therapeutic applications. Further research is warranted to establish a complete experimental dataset for this compound's physicochemical properties, which will undoubtedly accelerate its use in advancing our understanding of dopamine-related neurological and psychiatric disorders.

References

Dinoxyline (Assumed Doxycycline): A Technical Guide on Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic effects of doxycycline, a second-generation tetracycline antibiotic. Beyond its well-established antimicrobial properties, emerging research has highlighted its anti-inflammatory, anti-cancer, and matrix metalloproteinase (MMP) inhibitory activities. This document collates preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to support further research and drug development efforts.

Core Mechanism of Action

Doxycycline's primary antibiotic effect stems from its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the bacterial ribosome.[][2] However, its therapeutic potential extends to non-antibiotic mechanisms, including the modulation of inflammatory cascades and the inhibition of enzymes involved in tissue remodeling and cancer progression.

Quantitative Data on Therapeutic Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on the therapeutic effects of doxycycline.

Table 1: In Vitro Anticancer Activity of Doxycycline (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| A875 | Melanoma | 3.10 ± 0.33 | 48 |

| A375 | Melanoma | 2.42 ± 0.14 | 48 |

| Mum2B | Melanoma | 2.75 ± 0.55 | 48 |

| Mum2C | Melanoma | 1.40 ± 0.11 | 48 |

| NCI-H446 | Lung Cancer | 1.70 ± 0.12 | 48 |

| A549 | Lung Cancer | 1.06 ± 0.13 | 48 |

| MCF-7 | Breast Cancer | 11.39 | 72 |

| MDA-MB-468 | Breast Cancer | 7.13 | 72 |

| HuTu-80 | Duodenal Adenocarcinoma | ~5 (for 45% viability) | 72 |

Table 2: In Vivo Anticancer and Anti-Inflammatory Effects of Doxycycline

| Model | Effect | Doxycycline Dose | Outcome | P-value |

| HuTu-80 Xenograft Mice | Antitumor | 40 mg/kg/day | Significant reduction in tumor growth | P=0.0001 |

| HuTu-80 Xenograft Mice | Increased Survival | 40 mg/kg/day | ~50% survival at day 80 vs. 0% in control | P=0.03 |

| B16 Melanoma Xenograft Mice | Antitumor | 15, 30, 60 mg/kg/day | Significant inhibition of tumor proliferation | <0.05 |

| Lewis Lung Cancer Xenograft Mice | Antitumor | 15, 30, 60 mg/kg/day | Significant inhibition of tumor proliferation | <0.05 |

| MCF-7 Breast Cancer Xenograft Mice | Antitumor | 15, 30, 60 mg/kg/day | Significant inhibition of tumor proliferation | <0.05 |

| NCI-H446 Lung Cancer Xenograft Mice | Antitumor | 15, 30, 60 mg/kg/day | Significant inhibition of tumor proliferation | <0.05 |

| LPS-activated Microglia | Anti-inflammatory | Concentration-dependent | Reduction of ROS, NO, TNF-α, and IL-1β | N/A |

Source:

Table 3: Inhibition of Matrix Metalloproteinases (MMPs) by Doxycycline

| MMP Target | System | IC50 or Inhibition % | Doxycycline Concentration |

| MMP-2 | Human Aortic Smooth Muscle Cells | IC50 = 6.5 µg/mL | 5-40 µg/mL |

| MMP-2 (active) | Human Aortic Aneurysm Tissue | 50% reduction | 5 µg/mL |

| MMP-2 (latent) | Human Aortic Aneurysm Tissue | 30% reduction | 5 µg/mL |

| MMP-9 | In Vitro (U-937 cell medium) | IC50 = 608.0 µM | 5-500 µM |

| MMP-9 (plasma) | Healthy Human Subjects | 22% reduction | 100 mg twice daily |

| MMP-9 (gene expression) | Human Corneal Epithelial Cells | 1.6-fold decrease | 10.11 µg/mL |

| MMP-9 (activity) | Human Corneal Epithelial Cells | 40% reduction | 10.11 µg/mL |

Source:

Signaling Pathways Modulated by Doxycycline

Doxycycline exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Caption: Doxycycline's anti-inflammatory mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on doxycycline's therapeutic effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of doxycycline on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Doxycycline Treatment: Treat the cells with various concentrations of doxycycline and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor effect of doxycycline in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ HuTu-80 cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³ or ~4 mm in diameter).

-

Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer doxycycline (e.g., 15, 30, or 60 mg/kg) or a vehicle control daily via oral gavage or intraperitoneal injection.

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Compare tumor growth rates and final tumor weights between the treated and control groups. Survival analysis can also be performed.

Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)

Objective: To assess the inhibitory effect of doxycycline on MMP activity.

Protocol:

-

Sample Preparation: Collect cell culture supernatants or tissue lysates containing MMPs.

-

Electrophoresis: Separate the proteins in the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Renaturation and Incubation: Wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer at 37°C to allow for gelatin degradation by the MMPs. To test for direct inhibition, doxycycline can be added to the developing buffer.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

-

Visualization and Analysis: Areas of gelatin degradation by MMPs will appear as clear bands on a blue background. Quantify the band intensity using densitometry.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anticancer effects of doxycycline in vitro.

Caption: In vitro workflow for assessing doxycycline's anticancer effects.

Clinical Evidence

A pilot clinical study in early breast cancer patients investigated the effects of a 14-day preoperative treatment with 200 mg/day of doxycycline. The results showed a significant decrease in the cancer stem cell marker CD44 in 8 out of 9 patients, with reductions ranging from 17.65% to 66.67% (p-value < 0.005). Another phase II clinical trial evaluated doxycycline for the prevention of skin toxicity in metastatic colorectal cancer patients treated with anti-EGFR therapy. The study found that 100 mg of doxycycline once daily was efficacious and well-tolerated.

Conclusion

The available preclinical and emerging clinical data suggest that doxycycline possesses significant therapeutic potential beyond its antimicrobial activity. Its ability to inhibit cancer cell proliferation, suppress inflammation, and modulate MMP activity warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the multifaceted therapeutic applications of doxycycline.

References

An In-depth Technical Guide to the Structural Analysis of Dinoxyline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoxyline, a potent, non-selective full agonist for all five dopamine receptor subtypes (D1-D5), represents a significant tool in neuroscience research. Its rigid, chromeno-isoquinoline scaffold provides a unique framework for understanding dopamine receptor pharmacology. This technical guide delves into the structural analysis of this compound and its analogs, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. Detailed signaling pathways and experimental workflows are presented to provide a thorough understanding of their mechanism of action and to facilitate further research and development in this chemical class.

Core Structure and Pharmacophore

This compound, with the IUPAC name 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2-de]isoquinoline, is a structurally rigid molecule designed to mimic the bioactive conformation of dopamine.[1] Its core is a chromeno-isoquinoline ring system, which locks the phenethylamine moiety of dopamine into a specific orientation. This constrained conformation is crucial for its high affinity and efficacy at dopamine receptors.

The key pharmacophoric elements of this compound include:

-

The Catechol Moiety: The 8,9-dihydroxy groups are essential for hydrogen bonding interactions with conserved serine residues within the transmembrane domains (TM5) of dopamine receptors, a critical interaction for receptor activation.

-

The Basic Nitrogen Atom: The protonatable nitrogen in the isoquinoline ring system engages in an ionic bond with a conserved aspartate residue in transmembrane domain 3 (TM3) of all dopamine receptors.

-

The Ether Linkage: this compound is an oxygen bioisostere of dinapsoline, where a methylene bridge is replaced by an ether linkage. This modification enhances D1 receptor binding affinity and contributes to its broad-spectrum efficacy.[1] It is hypothesized that the ether oxygen prevents intramolecular hydrogen bonding with the catechol meta-hydroxyl group, thereby preserving the interaction with TM5 serine residues.[1]

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves a multi-step process to construct the chromeno-isoquinoline core. One reported synthetic route for a similar chromeno-isoquinoline compound involves a conjugate addition of an aryl Grignard reagent to a 2-nitrochromene, followed by isoquinoline formation and subsequent reduction.[2][3]

Modifications to the core structure to probe structure-activity relationships often focus on:

-

N-substitution: Alkylation of the nitrogen atom can modulate selectivity and affinity for D2-like versus D1-like receptors. For instance, N-allyl and N-n-propyl derivatives of this compound have been synthesized.

-

Aromatic Ring Substitution: Modifications to the aromatic rings of the chromeno-isoquinoline system can influence receptor subtype selectivity and pharmacokinetic properties.

-

Modifications to the Linker: Altering the ether linkage to other functionalities can provide insights into the optimal geometry and electronic properties for receptor interaction.

Quantitative Analysis of this compound and Analogs

The pharmacological profile of this compound and its analogs is primarily defined by their binding affinities (Ki) and functional potencies (EC50) and efficacies at the five dopamine receptor subtypes. This data is crucial for understanding their structure-activity relationships.

| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D1 EC50 (nM) | D2 EC50 (nM) | Reference |

| This compound | 7 | 6 | 5 | 43 | 30 | ~QP | |

| Dinapsoline | ~12 | - | - | - | - | - | |

| Dihydrexidine | - | - | - | - | - | - | |

| N-allyl-dinoxyline | - | >D2 of this compound | - | - | - | - | |

| N-n-propyl-dinoxyline | - | >D2 of this compound | - | - | - | - | |

| trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline | 20-30 | 3000 | - | - | Full Agonist | - |

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of standardized in vitro assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. A common protocol for dopamine receptors involves a competition binding assay using a radiolabeled antagonist, such as [3H]-spiperone.

Protocol: [3H]-Spiperone Competition Binding Assay

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest. The cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: The assay is typically performed in a 96-well plate.

-

Total Binding: Wells contain the membrane preparation and a fixed concentration of [3H]-spiperone (typically at or near its Kd value).

-

Non-specific Binding: Wells contain the membrane preparation, [3H]-spiperone, and a high concentration of a non-labeled antagonist (e.g., 10 µM butaclamol) to saturate all specific binding sites.

-

Competition: Wells contain the membrane preparation, [3H]-spiperone, and serial dilutions of the test compound (e.g., this compound).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on the filters is then measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The percentage of specific binding is plotted against the log concentration of the test compound.

-

The resulting sigmoidal curve is fitted using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For dopamine receptors, a common functional assay is the measurement of cyclic AMP (cAMP) accumulation.

Protocol: cAMP Accumulation Assay

-

Cell Culture: Cells (e.g., CHO or HEK293) expressing the dopamine receptor of interest are cultured in appropriate media.

-

Assay Setup: Cells are seeded in a 96-well plate.

-

For D1-like receptors (Gs-coupled): The assay measures the increase in cAMP.

-

For D2-like receptors (Gi-coupled): The assay measures the inhibition of forskolin-stimulated cAMP production. Forskolin is an activator of adenylyl cyclase.

-

-

Compound Addition: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, serial dilutions of the test compound (e.g., this compound) are added. For D2-like receptor assays, a fixed concentration of forskolin is also added.

-

Incubation: The plate is incubated for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in each well is determined from the standard curve.

-

The cAMP levels are plotted against the log concentration of the test compound.

-

The resulting dose-response curve is fitted using non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

-

Signaling Pathways

As a full agonist at all five dopamine receptor subtypes, this compound is expected to activate the canonical G-protein signaling pathways associated with D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

D1-like Receptor Signaling

D1-like receptors are coupled to the Gs/olf family of G-proteins. Agonist binding, such as by this compound, leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), leading to a cascade of intracellular events that modulate neuronal excitability and gene expression.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline: synthesis, resolution, and preliminary pharmacological characterization of a new dopamine D1 receptor full agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Doxycycline Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research concerning the efficacy of Doxycycline, a broad-spectrum tetracycline antibiotic. The following sections detail its mechanism of action, summarize key preclinical and clinical findings, and provide insights into experimental methodologies.

Mechanism of Action

Doxycycline primarily exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][3][4] It specifically binds to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome.[1] This binding action physically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. By doing so, Doxycycline effectively halts the elongation of the polypeptide chain, thereby preventing the synthesis of proteins essential for bacterial growth, replication, and repair. This targeted action on the bacterial ribosome, which differs from eukaryotic ribosomes, accounts for its selective antibiotic activity.

Beyond its well-established antibacterial properties, Doxycycline exhibits a range of other biological effects. It has been shown to possess anti-inflammatory, anti-angiogenic, and anti-apoptotic properties. Notably, it can inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. Furthermore, Doxycycline has demonstrated activity against certain parasites, such as Plasmodium falciparum, the causative agent of malaria, by disrupting apicoplast ribosomal subunits.

Preclinical Research Findings

A growing body of preclinical research has explored the potential of Doxycycline beyond its traditional antibiotic applications, particularly in oncology.

Table 1: Summary of Preclinical Efficacy Data for Doxycycline

| Study Focus | Model System | Key Findings | Reference |

| Duodenal Adenocarcinoma | Human duodenal adenocarcinoma cell line (HuTu-80) and immunodeficient mice | A 10 µM concentration induced apoptosis in 90% of cultured cells. In vivo, it significantly reduced tumor growth and increased survival. | |

| Glioma | Male Lewis rats | Doxycycline effectively induced the expression of the therapeutic transgene Flt3L in the brain parenchyma at doses allometrically equivalent to human therapeutic doses. | |

| Colorectal Cancer | HT29 colorectal cancer cell line | A concentration of 10 µg/ml induced G0/G1 cellular arrest, while 20 µg/ml caused apoptosis. |

In Vitro Cytotoxicity Assay for Duodenal Adenocarcinoma:

-

Cell Line: HuTu-80 human duodenal adenocarcinoma cells.

-

Treatment: Cells were exposed to varying concentrations of Doxycycline.

-

Assay: Cellular activity and viability were assessed, with unexposed cells serving as a 100% viability reference. A 10 µM (4.4 µg/ml) concentration was identified as capable of causing apoptosis in 90% of the cells.

-

Incubation Conditions: 37°C, 5% CO₂, and 97% relative humidity.

-

Replicates: Experiments were performed in triplicate.

In Vivo Tumor Growth and Survival Study:

-

Animal Model: Immunodeficient mice implanted with human duodenal adenocarcinoma cells (HuTu-80).

-

Treatment Group: Received Doxycycline.

-

Control Group: Did not receive Doxycycline.

-

Outcome Measures: Tumor volume and survival were monitored.

-

Results: A statistically significant reduction in tumor growth was observed in the Doxycycline-treated group starting from day 15, which correlated with a higher survival rate.

Clinical Research Highlights

Doxycycline has been investigated in various clinical settings for its non-antibiotic properties.

Table 2: Overview of Key Clinical Trial Data for Doxycycline

| Condition | Phase | Key Outcomes | Reference |

| AL Amyloidosis | Phase 2 | At 1 year, the mortality rate was 20%, and the organ response rate was 36%. All 1-year survivors showed a hematologic response. | |

| Sexually Transmitted Infection (STI) Prevention | - | Doxycycline post-exposure prophylaxis (doxy-PEP) showed a strong effect in preventing STIs. |

DUAL Phase 2 Trial in AL Amyloidosis:

-

Objective: To evaluate the safety and efficacy of Doxycycline in combination with standard of care for newly diagnosed systemic AL amyloidosis.

-

Population: Patients with newly diagnosed systemic AL amyloidosis. The median age was 62 years, with 64% being male. A significant portion had advanced disease (52% Mayo stage 3 or 4) and cardiac involvement (60%).

-

Endpoints: The primary endpoints included mortality and organ response at 1 year. Hematologic response was also assessed.

-

Key Findings: The study reported a lower-than-expected 1-year mortality rate of 20%. The organ response rate at 12 months was 36%.

Conclusion

Early-stage research on Doxycycline has unveiled a therapeutic potential that extends far beyond its established role as an antibiotic. Preclinical studies have demonstrated its cytotoxic and antitumor effects in various cancer models, while clinical trials have suggested its utility in complex diseases like AL amyloidosis and in the prevention of sexually transmitted infections. The multifaceted mechanism of action, including the inhibition of protein synthesis and MMPs, provides a strong rationale for its continued investigation in diverse therapeutic areas. The experimental protocols and findings summarized in this guide offer a solid foundation for researchers and drug development professionals to build upon in exploring the full clinical potential of Doxycycline.

References

Dinoxyline's Role in Signal Transduction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoxyline is a potent, synthetic, non-selective full agonist for all five dopamine receptor subtypes (D1-D5). Its comprehensive agonistic activity makes it a valuable research tool for elucidating the complex and multifaceted roles of dopamine signaling in the central nervous system and periphery. This technical guide provides a detailed overview of this compound's interaction with dopamine receptors and the subsequent modulation of intracellular signal transduction pathways. It includes a compilation of available quantitative data on its binding affinity and functional efficacy, detailed experimental protocols for assessing its activity, and visual representations of the core signaling cascades it initiates. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction to this compound

This compound, with the chemical name 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline, is a rigid analog of dopamine designed to mimic the bioactive conformation of the neurotransmitter.[1] Its rigid structure confers high affinity and potency across all five dopamine receptor subtypes, making it a unique pharmacological tool to study the global effects of dopamine receptor activation.[1] Understanding the downstream consequences of this compound-mediated receptor activation is crucial for deciphering the physiological and pathophysiological roles of dopamine signaling.

Quantitative Data: Binding Affinity and Functional Efficacy of this compound

The following tables summarize the reported binding affinities (Ki) and functional efficacies (EC50) of this compound for the human dopamine receptor subtypes. This data is critical for designing and interpreting experiments aimed at understanding its biological effects.

Table 1: this compound Binding Affinities (Ki) for Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line | Reference |

| D1 | 7 | [3H]-SCH23390 | Ltk- cells | Grubbs et al., 2004 |

| D2 | 6 | [3H]-Spiperone | CHO cells | Grubbs et al., 2004 |

| D3 | 5 | [3H]-Spiperone | CHO cells | Grubbs et al., 2004 |

| D4 | 43 | [3H]-Spiperone | CHO cells | Grubbs et al., 2004 |

| D5 | N/A | N/A | N/A | High affinity reported, but specific Ki value not available in the cited literature. |

N/A: Not Available in the cited literature.

Table 2: this compound Functional Efficacy (EC50) for Human Dopamine Receptors

| Receptor Subtype | Functional Assay | EC50 (nM) | Emax (% of Dopamine) | Cell Line | Reference |

| D1 | Adenylyl Cyclase Activation | 30 | Full Agonist | Ltk- cells | Grubbs et al., 2004 |

| D2 | N/A | N/A | N/A | N/A | N/A |

| D3 | N/A | N/A | N/A | N/A | N/A |

| D4 | N/A | N/A | N/A | N/A | N/A |

| D5 | N/A | N/A | N/A | N/A | N/A |

N/A: Not Available in the cited literature. Further studies are required to fully characterize the functional profile of this compound at all dopamine receptor subtypes.

Signal Transduction Pathways Modulated by this compound

As a pan-dopamine receptor agonist, this compound activates both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families, which are coupled to distinct G-protein signaling cascades.

D1-like Receptor Signaling: The Gs/olf Pathway

D1 and D5 receptors are primarily coupled to the stimulatory G-protein, Gαs/olf. Activation of these receptors by this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

References

Methodological & Application

Application Notes and Protocols for Dinoxyline in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoxyline is a potent, synthetic full agonist for all five dopamine receptor subtypes (D1-D5). Its high affinity and efficacy across the entire dopamine receptor family make it a valuable pharmacological tool for investigating dopaminergic signaling pathways in vitro. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on downstream signaling cascades, specifically cyclic AMP (cAMP) production and Extracellular signal-regulated kinase (ERK) phosphorylation.

Mechanism of Action

This compound was designed as a rigid bioisostere of the β-phenyldopamine pharmacophore. It activates both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors.

-

D1-like Receptor Activation: D1 and D5 receptors are coupled to the Gαs protein. Upon activation by this compound, Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

D2-like Receptor Activation: D2, D3, and D4 receptors are coupled to the Gαi/o protein. Activation by this compound inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

-

ERK Phosphorylation: this compound has also been shown to stimulate the phosphorylation of ERK (p44/42 MAPK), a key downstream effector in many G protein-coupled receptor (GPCR) signaling pathways.

The comprehensive agonistic activity of this compound allows for the study of integrated dopaminergic responses in various cell types.

Data Presentation

The following tables summarize the key pharmacological data for this compound and provide a starting point for experimental design.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Dissociation Constant (Ki) |

| D1 | 7 nM |

| D2 | 6 nM |

| D3 | 5 nM |

| D4 | 43 nM |

| D5 | Not Reported |

Table 2: Functional Potency of this compound

| Assay | Cell Line | Parameter | Value |

| D1 Receptor Activation | Not Specified | EC50 | 30 nM[1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible results.

Materials:

-

This compound hydrobromide (or other salt form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 255.27 g/mol .

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Note: Before use in cell culture, the 10 mM DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentrations. Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol for Measuring cAMP Levels

This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment using a commercially available cAMP assay kit. The example uses HEK293 cells stably expressing a dopamine receptor of interest (e.g., D1 or D2).

Materials:

-

HEK293 cells stably expressing a dopamine receptor subtype (e.g., DRD1 or DRD2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (10 mM in DMSO)

-

cAMP assay kit (e.g., a competitive immunoassay or a bioluminescent reporter assay)

-

White or clear 96-well cell culture plates, depending on the assay kit requirements

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Protocol:

-

Cell Seeding:

-

The day before the experiment, seed the HEK293 cells expressing the dopamine receptor of interest into a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Cell Treatment:

-

On the day of the experiment, aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed PBS.

-

Add 90 µL of serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.

-

Prepare a serial dilution of this compound in serum-free medium. A typical concentration range to test would be from 1 nM to 10 µM.

-

Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Calculate the EC50 (for D1-like receptors) or IC50 (for D2-like receptors) value using a non-linear regression analysis.

-

Protocol for Measuring ERK Phosphorylation by Western Blot

This protocol details the steps to assess the effect of this compound on the phosphorylation of ERK1/2.

Materials:

-

Cells expressing dopamine receptors (e.g., HEK293-DRD1 or a neuronal cell line)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Protocol:

-

Cell Seeding and Serum Starvation:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

The day before the experiment, replace the complete medium with serum-free medium and incubate overnight to reduce basal levels of ERK phosphorylation.

-

-

Cell Treatment:

-

Treat the serum-starved cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a short duration, typically 5-15 minutes. Include a vehicle control (0.1% DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to microcentrifuge tubes and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatants and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total ERK using image analysis software.

-

Express the level of ERK phosphorylation as the ratio of phospho-ERK to total ERK.

-

Visualizations

Caption: Signaling pathways activated by this compound.

References

Application Notes and Protocols: Doxycycline Administration in Animal Models of Parkinson's Disease

A Note on Terminology: The initial request specified "Dinoxyline." However, a comprehensive literature search revealed a high probability of this being a typographical error, with the vast majority of relevant research pointing to Doxycycline , a tetracycline antibiotic, being investigated for its neuroprotective properties in Parkinson's disease models. This document will focus on Doxycycline. Another possibility is "Dinapsoline," a D1 dopamine receptor agonist, which has also been studied in Parkinson's models. A brief section on Dinapsoline is included for clarity.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[1][2] Current treatments primarily offer symptomatic relief.[3] Drug repurposing, the investigation of existing drugs for new therapeutic purposes, presents a promising and efficient strategy for developing novel PD therapies.[3] Doxycycline, a widely used antibiotic, has emerged as a candidate for repurposing in neurodegenerative diseases due to its ability to cross the blood-brain barrier and its anti-inflammatory, antioxidant, and anti-apoptotic properties. In animal models of Parkinson's disease, doxycycline has been shown to protect dopaminergic neurons, reduce neuroinflammation, and alleviate levodopa-induced dyskinesia (LID), a common side effect of long-term levodopa therapy.

These application notes provide a detailed overview of the use of doxycycline in preclinical Parkinson's disease research, summarizing key quantitative data and providing detailed experimental protocols for its administration and the assessment of its effects.

Data Presentation

Table 1: Effects of Doxycycline on Motor Function and Levodopa-Induced Dyskinesia (LID)

| Animal Model | Treatment Regimen | Behavioral Test | Key Findings | Reference |

| 6-OHDA-lesioned mice | Doxycycline (20 mg/kg and 40 mg/kg, s.c.) before L-DOPA | Abnormal Involuntary Movements (AIMs) | Significant reduction in LID in mice with moderate and intermediate dopaminergic lesions. | |

| Human α-syn A53T transgenic mice | Doxycycline (10 mg/kg, daily i.p.) for 30 days | Motor performance tests | Ameliorated motor impairment. | |

| 6-OHDA-lesioned rats | Doxycycline treatment | AIMs | Suppressed the development of dyskinesia and attenuated established dyskinesia without compromising motor benefits of L-DOPA. |

Table 2: Neuroprotective and Anti-inflammatory Effects of Doxycycline

| Animal/Cell Model | Treatment | Molecular/Cellular Assay | Key Findings | Reference |

| 6-OHDA-lesioned mice | Doxycycline (20 mg/kg, s.c.) | Immunohistochemistry (FosB, COX-2), ELISA (PGE2, TNF-α, IL-1β) | Decreased FosB and COX-2 expression; reduced levels of PGE2, TNF-α, and IL-1β in the dorsolateral striatum. | |

| Human α-syn A53T transgenic mice | Doxycycline (10 mg/kg, daily i.p.) | Immunohistochemistry, Biochemical analysis | Inhibition of α-synuclein oligomerization and gliosis in the cortex and hippocampus. | |

| LPS-activated primary microglial cells | Doxycycline | Western Blot (p38 MAPK, NF-κB), Griess assay (NO), ELISA (TNF-α, IL-1β) | Inhibited LPS-induced p38 MAP kinase phosphorylation and NF-κB nuclear translocation; lowered production of ROS, NO, TNF-α, and IL-1β. | |

| PC12 cells treated with MPP+ | Doxycycline | Immunofluorescence (axonal and synaptic proteins) | Upregulation of GAP-43, synapsin I, β-III-tubulin, F-actin, and neurofilament-200. | |

| In vitro α-synuclein aggregation assay | Doxycycline | Transmission electron microscopy | Reduced α-synuclein aggregation by more than 80%. |

Experimental Protocols

Protocol 1: Induction of Parkinsonism with 6-Hydroxydopamine (6-OHDA) in Mice

Objective: To create a unilateral lesion of the nigrostriatal pathway to model Parkinson's disease.

Materials:

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µl)

-

33-gauge needle

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance). Place the animal in a stereotaxic frame.

-

6-OHDA Solution Preparation: Immediately before use, dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration will depend on the desired lesion severity.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target injection site (e.g., the striatum). Stereotaxic coordinates for the mouse striatum relative to bregma are typically: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): ±2.0 mm, Dorsoventral (DV): -3.0 mm. These coordinates should be optimized for the specific mouse strain and age.

-

Slowly lower the Hamilton syringe needle to the target coordinates.

-

Infuse a specific volume and concentration of the 6-OHDA solution (e.g., 2 µl of 3 µg/µl 6-OHDA) at a rate of 0.5 µl/min.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

-

Post-operative Care: Suture the incision and provide post-operative analgesia as per institutional guidelines. Monitor the animal's recovery. The lesion will develop over several days to weeks.

Protocol 2: Doxycycline Administration

Objective: To systemically administer doxycycline to the animal model.

Route 1: Intraperitoneal (i.p.) Injection

-

Materials: Doxycycline hyclate, sterile saline or phosphate-buffered saline (PBS).

-

Procedure:

-

Dissolve doxycycline in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a 1 mg/ml solution and inject 0.25 ml).

-